![molecular formula C25H18FN3O3S B3019061 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 892307-26-5](/img/no-structure.png)

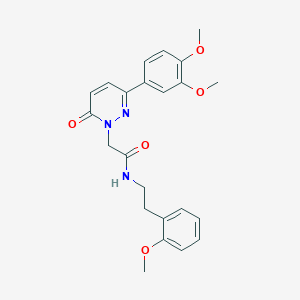

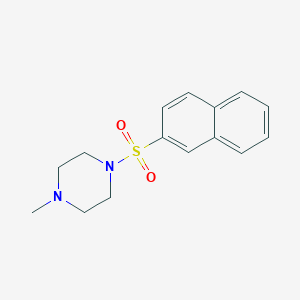

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-benzyl-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide" is a heterocyclic compound that is likely to possess a complex structure involving a benzothieno[3,2-d]pyrimidin core. While the papers provided do not directly discuss this compound, they do provide insights into similar heterocyclic acetamides and their structural characteristics, which can be used to infer potential properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic acetamides often involves multi-step reactions that may include the formation of a pyrimidine ring, as seen in the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides . The synthesis of such compounds can be complex, requiring careful control of reaction conditions to ensure selectivity and yield. The synthesis of the compound of interest may similarly involve the formation of the benzothieno[3,2-d]pyrimidin core followed by subsequent functionalization with the appropriate acetamide and benzyl groups.

Molecular Structure Analysis

The molecular structure of heterocyclic acetamides can be quite intricate, with the possibility of intramolecular hydrogen bonding stabilizing certain conformations, as observed in the crystal structures of related compounds . The benzothieno[3,2-d]pyrimidin core in the compound of interest is likely to influence the overall conformation and may exhibit specific interactions such as hydrogen bonding or pi-stacking due to the presence of aromatic systems.

Chemical Reactions Analysis

Heterocyclic acetamides can participate in various chemical reactions, particularly those involving the amide functional group. The reactivity can be influenced by the presence of substituents on the aromatic rings and the electronic properties of the heterocyclic core. The compound of interest may undergo reactions typical of acetamides, such as acylation, nucleophilic substitution, or hydrolysis, depending on the reaction conditions and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamides are determined by their molecular structure. For instance, the presence of a pyrimidine ring and substituents can affect the compound's melting point, solubility, and stability . The compound of interest, with its benzothieno[3,2-d]pyrimidin core and fluorophenyl group, is expected to have unique properties that could be elucidated through experimental characterization techniques such as X-ray diffraction, NMR, and mass spectrometry, similar to the methods used in the characterization of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine with benzaldehyde followed by acetylation of the resulting product with N-(4-fluorophenyl)acetamide.", "Starting Materials": [ "2-amino-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine", "benzaldehyde", "N-(4-fluorophenyl)acetamide", "sodium acetate", "acetic anhydride", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine with benzaldehyde in ethanol in the presence of sodium acetate to form 3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine.", "Step 2: Acetylation of the product from step 1 with N-(4-fluorophenyl)acetamide in acetic anhydride in the presence of sodium acetate to form 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide." ] } | |

Numéro CAS |

892307-26-5 |

Nom du produit |

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide |

Formule moléculaire |

C25H18FN3O3S |

Poids moléculaire |

459.5 |

Nom IUPAC |

2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C25H18FN3O3S/c26-17-10-12-18(13-11-17)27-21(30)15-28-22-19-8-4-5-9-20(19)33-23(22)24(31)29(25(28)32)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30) |

Clé InChI |

GQMXWZCKYLXJNJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5=CC=C(C=C5)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)

![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)

![1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B3018993.png)

methanone](/img/structure/B3018996.png)

![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate](/img/structure/B3019000.png)